Pargyline hydrochloride
Overview
Description
Pargyline hydrochloride is an irreversible selective monoamine oxidase (MAO)-B inhibitor drug . It was brought to market in the US and the UK by Abbott in 1963 as an antihypertensive drug branded "Eutonyl" .
Synthesis Analysis
Propargylamines, a class of compounds to which Pargyline belongs, are synthesized via A3 and KA2 coupling reactions . An efficient and straightforward strategy for the synthesis of tetrasubstituted imidazoles from propargyl amines, sulfonyl azides, and terminal alkynes has been described .
Molecular Structure Analysis
The molecular formula of Pargyline hydrochloride is C11H13N.HCl . The molecular weight is 195.69 .
Chemical Reactions Analysis
Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Physical And Chemical Properties Analysis
Pargyline hydrochloride is a small molecule . The average molecular weight is 159.2276, and the monoisotopic molecular weight is 159.104799421 . The chemical formula is C11H13N .
Scientific Research Applications
1. Evaluation of Drug Effects in Ambulatory Patients
Pargyline hydrochloride, a monoamine oxidase inhibitor, has been studied for its efficacy in reducing symptoms of depression compared to a placebo. This research was focused on evaluating the differential effects of drugs on ambulatory patients, exemplified by testing pargyline hydrochloride ((Jacobs & Pillard, 1965)).
2. Treatment of Hypertension and Mental Depression
Studies have shown pargyline hydrochloride's potential in treating hypertension and mental depression, especially in elderly patients. This research highlights its role as an effective agent in managing these conditions ((Stern, 1963)).
3. Antihypertensive Properties
The antihypertensive properties of pargyline hydrochloride have been a significant area of research. Studies have compared its efficacy with other treatments, emphasizing its role as a potent antihypertensive agent ((Torosdag et al., 1963); (Bryant et al., 1961)).
4. Application in Glaucoma Treatment
Research has explored the use of pargyline hydrochloride drops in reducing intraocular tension in glaucoma patients, demonstrating its potential in ophthalmic applications ((Mehra, Roy, & Singh, 1974)).
5. Influence on Human Fetal Development
Studies have investigated the impact of pargyline hydrochloride on pregnancy, particularly its interaction with mono-amine oxidase in amniotic fluid and potential effects on fetal development ((Koren, 1965)).
6. Hypoglycemic Effects
Pargyline hydrochloride's influence on blood sugar levels has been a subject of study, with observations suggesting its potential hypoglycemic effects ((Rangle, 1965)).
7. Neuropharmacology: Impact on Catecholamine Metabolism
Research has examined pargyline hydrochloride's role in altering catecholamine metabolism in rats, offering insights intoits potential neuropharmacological applications and interactions with other substances like harmaline ((Fuller & Hemrick-Luecke, 1981)).
8. Cardiac Research: Hydroxyl Free Radical Generation
Pargyline has been studied for its impact on hydroxyl free radical (.OH) generation in the heart. This research provides insights into the effects of pargyline on cardiac health, particularly in the context of norepinephrine auto-oxidation and free radical formation ((Obata & Yamanaka, 1997)).
properties
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pargyline hydrochloride | |
CAS RN |
306-07-0 | |
Record name | Pargyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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